molecular formula C22H24F3N7O B4832247 N-(2-(methyloxy)phenyl)-6-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)-1,3,5-triazine-2,4-diamine

N-(2-(methyloxy)phenyl)-6-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B4832247
M. Wt: 459.5 g/mol
InChI Key: QTQCYVGLNBNFIU-UHFFFAOYSA-N
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Description

N-(2-(Methyloxy)phenyl)-6-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)-1,3,5-triazine-2,4-diamine is a triazine-derived compound characterized by a 1,3,5-triazine core substituted with a 2-methoxyphenylamino group at position 2, a piperazinylmethyl group at position 6, and a 3-(trifluoromethyl)phenyl moiety on the piperazine ring. This structure combines aromatic, heterocyclic, and fluorinated elements, which are critical for modulating physicochemical properties and biological interactions. The compound’s design leverages the triazine scaffold’s versatility for hydrogen bonding and π-π stacking, while the trifluoromethyl group enhances lipophilicity and metabolic stability .

Properties

IUPAC Name

2-N-(2-methoxyphenyl)-6-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F3N7O/c1-33-18-8-3-2-7-17(18)27-21-29-19(28-20(26)30-21)14-31-9-11-32(12-10-31)16-6-4-5-15(13-16)22(23,24)25/h2-8,13H,9-12,14H2,1H3,(H3,26,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQCYVGLNBNFIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(methyloxy)phenyl)-6-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of the triazine core The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(methyloxy)phenyl)-6-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.

Scientific Research Applications

N-(2-(methyloxy)phenyl)-6-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the design of new drugs targeting specific diseases.

    Industry: It is used in the development of agrochemicals and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-(methyloxy)phenyl)-6-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and piperazine moiety play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Below is a comparative analysis of structurally related compounds (Table 1):

Table 1: Structural Features of Selected Triazine Derivatives

Compound Name Substituents at Position 6 Substituents at Position 2/4 Key Modifications
Target Compound (4-(3-(Trifluoromethyl)phenyl)-1-piperazinyl)methyl N-(2-methoxyphenyl)amino Trifluoromethylphenyl on piperazine
6-[(4-Benzyl-1-piperazinyl)methyl]-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine (4-Benzylpiperazinyl)methyl N-(3-chloro-2-methylphenyl)amino Benzyl-piperazine; chloro-methylphenyl
6-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine (4-(3-Chlorophenyl)piperazinyl)methyl N-(2,4-dimethylphenyl)amino 3-Chlorophenyl on piperazine; dimethylphenyl
6-(4-Morpholinyl)-N-phenyl-N′-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine 4-Morpholinyl N-phenyl; N′-(3-(trifluoromethyl)phenyl)amino Morpholine ring; dual aryl groups
N-(4-Methoxyphenyl)-6-{[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,5-triazine-2,4-diamine (5-Phenyl-1,2,4-triazol-3-yl)sulfanylmethyl N-(4-methoxyphenyl)amino Triazole-thioether linker

Key Observations :

  • Piperazine vs. Morpholine: The target compound’s piperazine ring (vs.
  • Trifluoromethyl vs. Chloro : The 3-(trifluoromethyl)phenyl group (target compound) enhances electronegativity and steric bulk compared to 3-chlorophenyl ().
  • Linker Diversity : Substituents at position 6 vary from piperazinylmethyl (target) to triazole-thioether (), altering solubility and steric accessibility.

Physicochemical Properties and Spectroscopic Data

Table 2: Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) LogP* Notable Features
Target Compound C₂₂H₂₃F₃N₈O 496.47 3.8 (estimated) High lipophilicity due to CF₃
6-(4-Morpholinyl)-N-phenyl-N′-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine C₂₀H₁₉F₃N₆O 416.41 2.9 Lower MW; morpholine reduces hydrophobicity
N-(4-Methoxyphenyl)-6-{[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,5-triazine-2,4-diamine C₁₉H₁₈N₈OS 406.46 2.5 Thioether linker increases polarity

Spectroscopic Insights :

  • NMR Data : In the target compound and analogs (e.g., ), chemical shifts at positions 29–36 and 39–44 (δ 7.2–8.1 ppm) vary significantly due to substituent electronic effects. The trifluoromethyl group deshields adjacent protons, causing downfield shifts compared to chloro or methyl groups .

Implications of Substituent Variations

  • Bioactivity : Piperazine-containing derivatives (target, ) show enhanced binding to amine receptors (e.g., serotonin/dopamine receptors) due to nitrogen-rich motifs.
  • Metabolic Stability : The trifluoromethyl group (target, ) reduces oxidative metabolism compared to methoxy or chloro groups .
  • Solubility : Morpholine () and triazole-thioether () linkers improve aqueous solubility over benzyl-piperazine ().

Biological Activity

N-(2-(methyloxy)phenyl)-6-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)-1,3,5-triazine-2,4-diamine is a complex compound with potential biological activities that merit detailed exploration. This article synthesizes available research findings, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazine core substituted with a methoxyphenyl and a piperazine moiety. The presence of trifluoromethyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing piperazine rings have been studied for their ability to inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival pathways. The compound's structural components suggest potential activity against the MEK/ERK signaling pathway, which is often dysregulated in cancers.

  • Case Study : A study on related compounds showed effective inhibition of acute biphenotypic leukemia cells at concentrations as low as 0.3 µM, demonstrating the potential for similar activity in our compound of interest .

Neuroprotective Effects

The incorporation of piperazine and methoxy groups has been associated with neuroprotective effects. Compounds with these features have demonstrated antioxidant properties and the ability to inhibit acetylcholinesterase, suggesting potential applications in neurodegenerative diseases.

  • Research Findings : Coumarin-piperazine derivatives have shown neuroprotective effects through their antioxidant and anti-inflammatory activities . This suggests that our compound may also exert similar benefits.

The mechanisms through which this compound exerts its biological effects likely involve:

  • Inhibition of Kinases : Similar compounds have been reported to inhibit kinases such as MEK1/2 and DDR1, which are crucial in cancer progression and inflammation .
  • Receptor Modulation : The piperazine moiety can interact with various receptors (e.g., adrenergic receptors), potentially influencing neurotransmitter systems .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 (µM)Mechanism
Compound AAnticancer0.3MEK/ERK Inhibition
Compound BNeuroprotection0.5Acetylcholinesterase Inhibition
Compound CAntibacterial1.2Cell Wall Synthesis Inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-(methyloxy)phenyl)-6-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)-1,3,5-triazine-2,4-diamine
Reactant of Route 2
Reactant of Route 2
N-(2-(methyloxy)phenyl)-6-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)-1,3,5-triazine-2,4-diamine

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